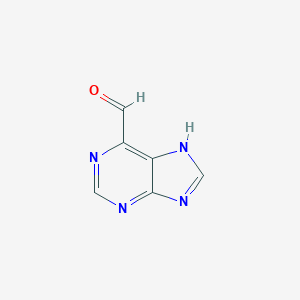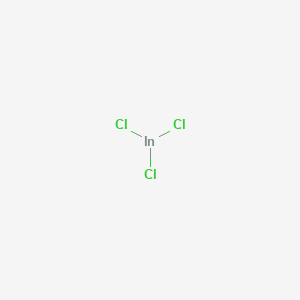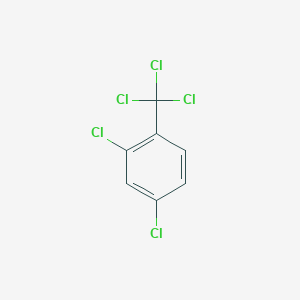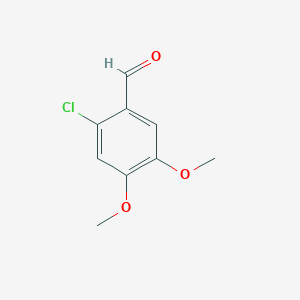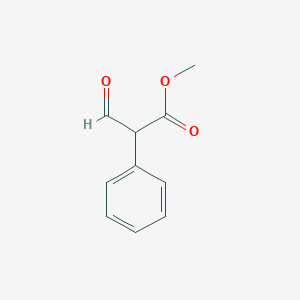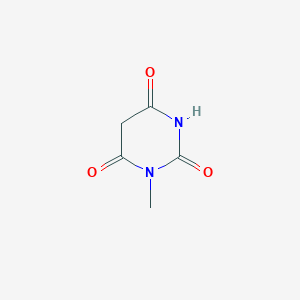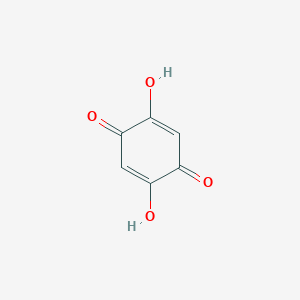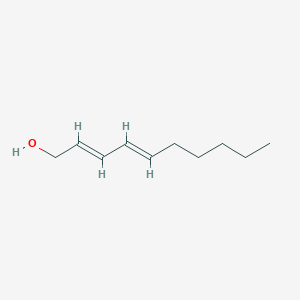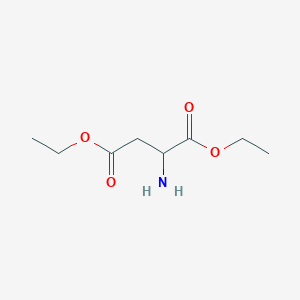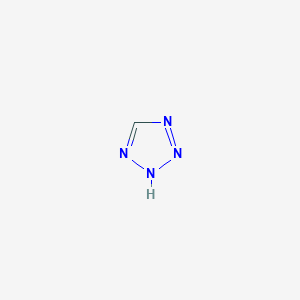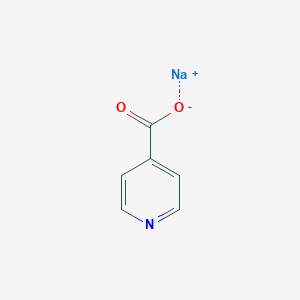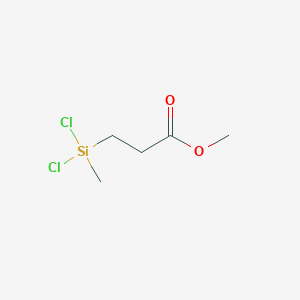
2-(Carbomethoxy)ethylmethyldichlorosilane
Vue d'ensemble
Description
2-(Carbomethoxy)ethylmethyldichlorosilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related silane compounds and their applications in various chemical analyses and syntheses. For instance, the synthesis of 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) is described as a silylating reagent for gas chromatographic analysis . Although this compound is different from 2-(Carbomethoxy)ethylmethyldichlorosilane, it shares the characteristic of being a silylating agent, which suggests that 2-(Carbomethoxy)ethylmethyldichlorosilane may also be used in similar analytical applications.
Synthesis Analysis
The synthesis of related silane compounds involves the reaction of specific functional groups with silylating agents. In the case of CEDMSDEA, it is synthesized to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives for gas chromatographic analysis . While the synthesis of 2-(Carbomethoxy)ethylmethyldichlorosilane is not explicitly described, it can be inferred that similar synthetic routes may be employed, involving the reaction of dichlorosilane compounds with appropriate alcohols or carboxylic acids.
Molecular Structure Analysis
The molecular structure of silane derivatives is crucial for their reactivity and the type of derivatives they form. For example, the CEDMS derivatives formed from CEDMSDEA have specific retention and detection characteristics in gas chromatography, which are influenced by their molecular structure . The structure of 2-(Carbomethoxy)ethylmethyldichlorosilane would similarly dictate its reactivity and the types of derivatives it could form, although the exact details are not provided in the papers.
Chemical Reactions Analysis
The chemical reactions involving silane compounds are diverse and depend on the functional groups present. The paper on CEDMSDEA illustrates how it reacts with various functional groups to form silyl derivatives . These reactions are typically used to protect or derivatize functional groups for analytical purposes. While the specific reactions of 2-(Carbomethoxy)ethylmethyldichlorosilane are not detailed, it is likely that it would undergo similar reactions with nucleophiles, given its dichlorosilane moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are important for their application in synthesis and analysis. The paper on CEDMSDEA provides insight into the chromatographic properties of the derivatives it forms, such as retention times and detection sensitivity . Although the physical and chemical properties of 2-(Carbomethoxy)ethylmethyldichlorosilane are not discussed, one could expect that it would have properties suitable for its use as a silylating agent, including stability under certain conditions and reactivity with specific functional groups.
Applications De Recherche Scientifique
Application in Lithium-Ion Batteries
2-(Carbomethoxy)ethylmethyldichlorosilane and similar silane compounds have found application in the field of lithium-ion batteries. Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, contributing to improved battery performance, including enhanced cyclability and thermal stability (Amine et al., 2006).
Application in Polysiloxane Synthesis
Silane compounds, including 2-(Carbomethoxy)ethylmethyldichlorosilane, are integral in the synthesis of various polysiloxanes. These compounds have been used for synthesizing cyclic methyl- and ethyl-ethoxypolysiloxanes, contributing to the advancement of polymer science (OkawaraRokuro et al., 2006).
Development of Reactive Polymers
Silane compounds are also crucial in developing reactive polymers. For instance, they have been used to synthesize reactive ladder-like polysilsesquioxanes with potential applications in advanced functional polymers (Chunqing Liu et al., 2001).
Application in Hydroxyl Group Protection
In chemistry, protecting hydroxyl groups is a significant process, and silane compounds have been used for this purpose. They have been used as novel protecting groups to mask hydroxyl groups, which is crucial in various chemical syntheses, particularly in carbohydrate chemistry (Bufali et al., 2005).
Application in Material Science
Silane compounds are used in material science for surface modification and development of advanced materials. For example, they have been used to produce polysiloxane microstructures on the surface of fibers, enhancing material properties (Qirui Ma et al., 2017).
Safety And Hazards
2-(Carbomethoxy)ethylmethyldichlorosilane is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
methyl 3-[dichloro(methyl)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNCHYFFPUDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939457 | |
| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethylmethyldichlorosilane | |
CAS RN |
18163-34-3 | |
| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



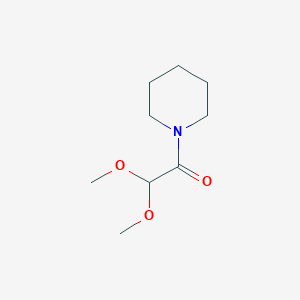

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
